![molecular formula C36H49N3O3 B13841986 (10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[77002,6010,14]hexadec-8-ene-3,5-dione” is a complex organic molecule with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazatetracyclic core and the introduction of various substituents. Typical synthetic routes may include:
Formation of the Triazatetracyclic Core: This step may involve cyclization reactions using appropriate precursors and catalysts.
Introduction of Substituents: Functional groups such as the dimethylheptenyl, hydroxycyclohexenyl, and phenyl groups are introduced through various organic reactions, including alkylation, hydroxylation, and aromatic substitution.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
Optimization of Catalysts and Solvents: Selecting the most efficient catalysts and solvents for each reaction step.
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound can be used as a model for studying complex organic reactions and mechanisms. Its unique structure makes it an interesting subject for synthetic organic chemistry research.
Biology
In biology, the compound may have potential applications as a biochemical probe or a drug candidate. Its multiple chiral centers and functional groups may interact with biological molecules in specific ways.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound may have applications in the development of new materials or as a catalyst for specific chemical reactions.
作用机制
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazatetracyclic core and various functional groups may allow it to bind to these targets and modulate their activity.
相似化合物的比较
Similar Compounds
Similar compounds may include other triazatetracyclic molecules or compounds with multiple chiral centers and functional groups. Examples include:
Triazacyclohexanes: Compounds with a similar triazatetracyclic core.
Polycyclic Aromatic Compounds: Compounds with multiple aromatic rings and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties.
属性
分子式 |
C36H49N3O3 |
|---|---|
分子量 |
571.8 g/mol |
IUPAC 名称 |
(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
InChI |
InChI=1S/C36H49N3O3/c1-22(2)23(3)12-13-25(5)30-16-17-31-29-21-33(28-20-27(40)15-14-24(28)4)39-35(42)37(26-10-8-7-9-11-26)34(41)38(39)32(29)18-19-36(30,31)6/h7-13,21-23,25,27,30-33,40H,14-20H2,1-6H3/b13-12+/t23-,25+,27-,30+,31-,32?,33?,36+/m0/s1 |
InChI 键 |
JJDZJDYTEVGAGI-WJBNBNTJSA-N |
手性 SMILES |
CC1=C(C[C@H](CC1)O)C2C=C3[C@@H]4CC[C@@H]([C@]4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)/C=C/[C@H](C)C(C)C |
规范 SMILES |
CC1=C(CC(CC1)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)C=CC(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



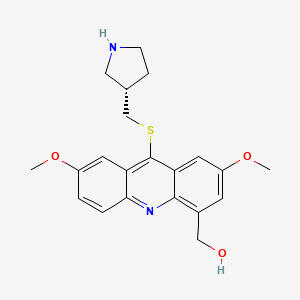
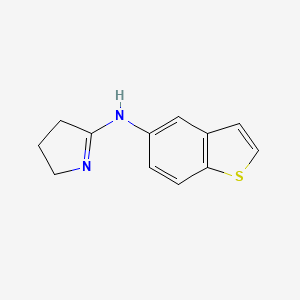

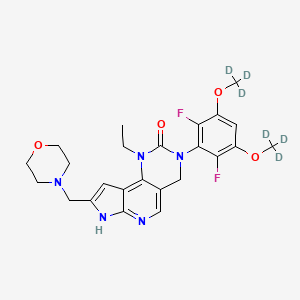

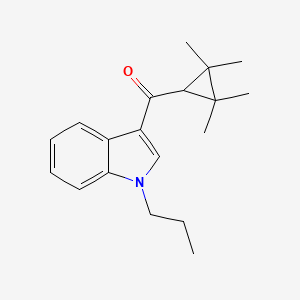

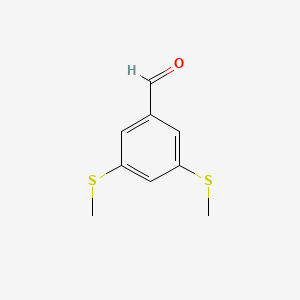
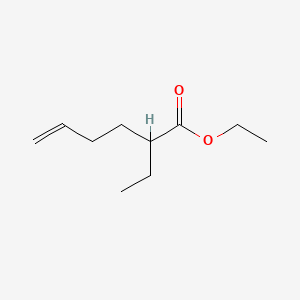
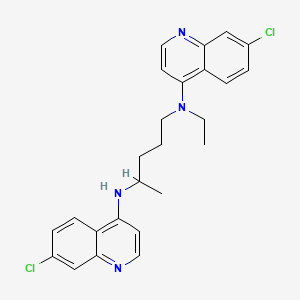
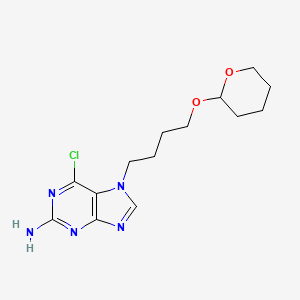

![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
